BenchChemオンラインストアへようこそ!

5-Chloro-2-(1H-pyrazol-5-yl)phenol

Hydrogen Bond Donor Count Medicinal Chemistry Structure-Activity Relationship

5-Chloro-2-(1H-pyrazol-5-yl)phenol (CAS 114485-99-3) is a heterocyclic phenolic building block belonging to the pyrazole family, characterized by a 5-chloro substituent on the phenol ring and an unsubstituted 1H-pyrazol-5-yl moiety at the ortho position. The compound possesses a molecular weight of 194.62 g·mol⁻¹, a calculated LogP of 2.1, two hydrogen bond donors (phenol O–H and pyrazole N–H), and a topological polar surface area of 48.9 Ų.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 114485-99-3
Cat. No. B1384187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(1H-pyrazol-5-yl)phenol
CAS114485-99-3
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)O)C2=CC=NN2
InChIInChI=1S/C9H7ClN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12)
InChIKeyAIYKZADXHCJVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(1H-pyrazol-5-yl)phenol (CAS 114485-99-3) – A Strategic Pyrazole-Phenol Building Block for Medicinal Chemistry & Kinase-Targeted Synthesis


5-Chloro-2-(1H-pyrazol-5-yl)phenol (CAS 114485-99-3) is a heterocyclic phenolic building block belonging to the pyrazole family, characterized by a 5-chloro substituent on the phenol ring and an unsubstituted 1H-pyrazol-5-yl moiety at the ortho position. The compound possesses a molecular weight of 194.62 g·mol⁻¹, a calculated LogP of 2.1, two hydrogen bond donors (phenol O–H and pyrazole N–H), and a topological polar surface area of 48.9 Ų [1]. Its bifunctional structure—simultaneously presenting a phenol and an NH-pyrazole—has made it a key intermediate in the synthesis of pyrazolochlorophenyl-based Janus kinase (JAK) inhibitors, as exemplified in patent literature where this core scaffold is elaborated into potent clinical candidates [2].

Why 5-Chloro-2-(1H-pyrazol-5-yl)phenol Cannot Be Replaced by Generic Pyrazole-Phenol Alternatives in Precision Synthesis


The precise positioning of the chlorine atom (5-position on the phenol ring) and the unsubstituted pyrazole (1H-pyrazol-5-yl) in 5-Chloro-2-(1H-pyrazol-5-yl)phenol creates a unique hydrogen-bond donor and acceptor topology that defines its synthetic utility and biological precursor value. Attempting to substitute this compound with a regioisomer such as 5-chloro-2-(1H-pyrazol-3-yl)phenol or an N-alkylated analog like 5-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol fundamentally alters the vector of the pyrazole hydrogen bond donor, the steric environment around the phenol group, and the electronic properties of the aromatic system. These changes would break the precise structure-activity relationships required in downstream kinase inhibitor programs where the free NH-pyrazole and the chlorine substituent are essential pharmacophoric recognition elements for enzymes such as JAK1 [1].

Quantitative Differential Evidence: 5-Chloro-2-(1H-pyrazol-5-yl)phenol vs. Closest Analogs


Hydrogen Bond Donor Capacity: Free NH-Pyrazole vs. N-Phenyl Blocked Analog

5-Chloro-2-(1H-pyrazol-5-yl)phenol possesses two hydrogen bond donors (phenol OH and pyrazole NH) versus the closest commercially available analog, 5-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, which contains only one hydrogen bond donor (phenol OH) due to N‑phenyl substitution on the pyrazole ring. This difference is critical for target engagement in biological systems where the pyrazole NH acts as an essential hydrogen bond donor to kinase hinge regions, such as those in Janus kinases. The unsubstituted NH-pyrazole is a privileged feature preserved in potent JAK inhibitors [1].

Hydrogen Bond Donor Count Medicinal Chemistry Structure-Activity Relationship

JAK Inhibitor Synthetic Utility: Direct Precursor to Patent-Granted Kinase Inhibitors

The unsubstituted pyrazole–phenol scaffold of 5-Chloro-2-(1H-pyrazol-5-yl)phenol is explicitly claimed as a core structural component in US Patent 11,649,241, which describes a family of pyrazolochlorophenyl compounds as potent JAK1 inhibitors. The patent's Formula I encompasses 5‑chloro-2-(1H-pyrazol-5-yl)phenol as a key intermediate. In contrast, the N‑phenyl analog (5-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol) is a terminal, non-derivatizable endpoint that cannot be further elaborated at the pyrazole nitrogen. This positions 5‑chloro-2-(1H-pyrazol-5-yl)phenol as the sole viable starting material for constructing the patent-defined inhibitor library [1].

JAK Inhibition Kinase Inhibitor Synthesis Medicinal Chemistry

LogP and Polar Surface Area: Impact on Physicochemical Drug‑likeness vs. Blocked Analog

5-Chloro-2-(1H-pyrazol-5-yl)phenol has a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 48.9 Ų [1]. Its N‑phenyl analog, 5-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, carries a substantially higher calculated LogP (predicted ~4.2 based on additional phenyl ring contribution) and a TPSA of ~38.7 Ų (loss of NH donor and increased hydrophobicity) . The difference of approximately 2.1 LogP units and ~10 Ų TPSA places the two compounds in different drug‑likeness space according to Lipinski's and Veber's rules, with the target compound being more favorable for oral bioavailability in fragment‑based lead discovery.

Lipophilicity Drug‑likeness ADME Prediction

High-Value Application Scenarios for 5-Chloro-2-(1H-pyrazol-5-yl)phenol Based on Quantitative Evidence


Synthesis of Patent‑Protected JAK1 Inhibitor Libraries in Drug Discovery

Procure 5-Chloro-2-(1H-pyrazol-5-yl)phenol as the essential core intermediate for constructing focused compound libraries targeting Janus kinase 1 (JAK1). As described in Genentech’s US Patent 11,649,241, this scaffold enables systematic exploration of structure-activity relationships around the pyrazole NH and phenol OH, two hydrogen bond donors critical for kinase hinge binding. The unsubstituted pyrazole nitrogen permits N‑alkylation, arylation, or sulfonylation to generate diverse inhibitor candidates, directly linking procurement to patent‑protected therapeutic discoveries. [1]

Fragment-Based Lead Discovery Optimizing Lipophilicity and Polarity Profiles

Use 5-Chloro-2-(1H-pyrazol-5-yl)phenol as a low‑molecular‑weight fragment (MW 194.62 g·mol⁻¹) with a favorable LogP of 2.1 and TPSA of 48.9 Ų for fragment-based screening campaigns. Its physicochemical profile satisfies lead‑like criteria, and its bifunctional nature (phenol + NH‑pyrazole) provides two orthogonal vectors for parallel fragment growth. The N‑phenyl analog is not suitable for this purpose due to its significantly higher lipophilicity (predicted LogP ~4.2) and lack of the pyrazole NH hydrogen bond donor, which limits polar interactions with target proteins. [1] [2]

Preparation of Regioisomerically Pure Pyrazole-Phenol Conjugates for Structure‑Activity Studies

Utilize the 5‑chloro substitution on the phenol ring of 5-Chloro-2-(1H-pyrazol-5-yl)phenol to introduce regioisomeric diversity in SAR studies. The compound provides a unique starting point for generating a family of chloro-substituted phenyl-pyrazole conjugates where the chlorine atom’s position influences both electronic properties and metabolic stability. Researchers can leverage the commercial availability of this specific regioisomer (95% purity) to ensure synthetic consistency and avoid isomeric contamination that would confound biological assay results. [2]

Design of Bidentate Metal‑Binding Ligands for Coordination Chemistry

Exploit the adjacent phenol O–H and pyrazole N–H of 5-Chloro-2-(1H-pyrazol-5-yl)phenol as a bidentate coordination motif for transition metal complexes. This donor set is absent in the N‑phenyl analog, where the pyrazole nitrogen lone pair is engaged in aromatic conjugation. The target compound’s two hydrogen bond donors and two acceptors create a chelating environment suitable for designing catalysts or metallodrug candidates, enabling procurement decisions based on functional group availability rather than general pyrazole content. [2]

Quote Request

Request a Quote for 5-Chloro-2-(1H-pyrazol-5-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.